1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene
Overview
Description
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is an organic compound that features a bromine atom, a dioxolane ring, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene typically involves the bromination of a precursor compound, followed by the introduction of the dioxolane ring and methoxy group. One common method includes:
Bromination: The starting material, 3-(1,3-dioxolan-2-YL)-4-methoxybenzene, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Dioxolane Ring: The dioxolane ring is introduced through a reaction with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Methoxylation: The methoxy group is introduced via methylation using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the dioxolane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced dioxolane derivatives.
Scientific Research Applications
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and methoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-Bromo-3-(1,3-dioxolan-2-YL)-4-fluorobenzene
- 1-Bromo-3-(1,3-dioxolan-2-YL)-4-chlorobenzene
- 1-Bromo-3-(1,3-dioxolan-2-YL)-4-nitrobenzene
Uniqueness: 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents. The methoxy group can enhance solubility and influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-3-2-7(11)6-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRLYFLACMBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625124 | |
Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156603-10-0 | |
Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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